molecular formula C6H11N3O2S B2378205 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid CAS No. 84982-67-2

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid

Cat. No.: B2378205
CAS No.: 84982-67-2
M. Wt: 189.23
InChI Key: OHELLDVEWGGEHW-UHFFFAOYSA-N
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Description

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid is a heterocyclic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a thioxo group and a propionic acid moiety

Mechanism of Action

Target of Action

The primary target of 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid (TPA) is carbon steel (CS) surfaces . TPA acts as an efficient corrosion inhibitor for CS in petroleum production .

Mode of Action

TPA interacts with CS surfaces through its sulfur (S), nitrogen (N), and oxygen (O) atoms . The most stable adsorption configuration of TPA on CS surfaces is a 15-degree tilt angle between the thiourea fragment and the steel surface . This configuration is determined by different initial adsorption configurations .

Biochemical Pathways

The biochemical pathways affected by TPA involve the interaction of TPA with CS surfaces. TPA’s S, N, and O atoms adsorb onto the CS surface, forming a protective layer that inhibits corrosion .

Pharmacokinetics

The presence of water (h2o) solvent can reduce the adsorption of tpa, as evidenced by more positive adsorption energy and longer bonding distance on the iron surface .

Result of Action

The result of TPA’s action is the inhibition of corrosion on CS surfaces. Experimental tests have shown that TPA exhibits excellent inhibitory performance, with an inhibition efficiency (IE) of 97.8% .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TPA. For instance, the presence of H2O solvent can reduce the adsorption of TPA on CS surfaces . This suggests that the action environment, particularly the presence of solvents, can significantly impact the effectiveness of TPA as a corrosion inhibitor.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted triazine derivatives.

Comparison with Similar Compounds

Uniqueness: 3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid is unique due to its specific combination of a thioxo group and a propionic acid moiety, which imparts distinct chemical reactivity and biological activity. Its ability to act as a corrosion inhibitor and potential antimicrobial agent sets it apart from other triazine derivatives .

Biological Activity

3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid (TPA) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of TPA, focusing on its antimicrobial properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

TPA is characterized by its molecular formula C7H8N4O2S\text{C}_7\text{H}_8\text{N}_4\text{O}_2\text{S} and a molecular weight of 189.24 g/mol. The compound features a triazinan ring with a thioxo group and a propionic acid moiety, contributing to its distinctive chemical reactivity and biological activity.

Antimicrobial Properties

Preliminary studies indicate that TPA exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential as an antibacterial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Research on 1,3,5-triazine derivatives has highlighted their anticancer potential, with TPA being no exception. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that TPA can induce apoptosis in cancer cells by activating caspase pathways .

Table 1: Anticancer Activity of TPA

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-714.85Induction of apoptosis via caspase activation
HeLa2.21Inhibition of cell proliferation
Jurkat28.33Disruption of mitochondrial function

The primary target of TPA appears to be cellular membranes and specific enzymes involved in metabolic processes. The thioxo group enhances the compound's ability to interact with biological macromolecules, leading to significant biochemical changes within the cells.

Biochemical Pathways

TPA's interaction with target cells involves:

  • Adsorption : The sulfur (S), nitrogen (N), and oxygen (O) atoms in TPA adsorb onto cell surfaces.
  • Inhibition : It inhibits key enzymes involved in cellular respiration and metabolism.
  • Apoptosis Induction : TPA activates apoptotic pathways through increased levels of pro-apoptotic proteins .

Case Studies

Several studies have been conducted to evaluate the biological activity of TPA:

  • Antimicrobial Efficacy : A study demonstrated that TPA effectively inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, showcasing its potential as an antibacterial agent .
  • Anticancer Research : In vitro experiments revealed that TPA significantly reduced the viability of various cancer cell lines, including breast and cervical cancers. The IC50 values indicate potent activity compared to standard chemotherapeutics .

Comparison with Similar Compounds

TPA shares structural similarities with other triazine derivatives but is unique due to its specific combination of functional groups that enhance its biological activity.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acidCHNOSContains an oxo group
(4-Thioxo-[1,3,5]triazinan-1-yl)-acetic acidCHNOSSimilar structure but different functional groups
1,5-Diphenyl-1,3,5-triazinane-2-thioneC13H12N4SKnown for corrosion inhibition

Applications

The diverse biological activities of TPA suggest several potential applications:

  • Medicinal Chemistry : As a lead compound for developing new antibacterial and anticancer drugs.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Corrosion Inhibition : Research indicates that TPA may serve as an effective corrosion inhibitor for metals in industrial applications .

Properties

IUPAC Name

3-(4-sulfanylidene-1,3,5-triazinan-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S/c10-5(11)1-2-9-3-7-6(12)8-4-9/h1-4H2,(H,10,11)(H2,7,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHELLDVEWGGEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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